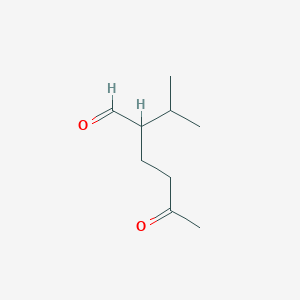
2-Isopropyl-5-oxohexanal
Overview
Description
2-Isopropyl-5-oxohexanal is an organic compound with the molecular formula C9H16O2. It is a clear, colorless to light yellow oil that is soluble in chloroform and methanol . This compound is used as an intermediate in the synthesis of various chemicals, including β-Phellandrene, a terpene compound found in eucalyptus leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-5-oxohexanal can be synthesized through several methods. One common method involves the oxidation of 2-isopropyl-5-hexanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of 2-isopropyl-5-hexanol. This process involves the use of a metal catalyst, such as palladium or platinum, in the presence of oxygen. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-oxohexanal undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 2-Isopropyl-5-oxohexanoic acid.
Reduction: 2-Isopropyl-5-hexanol.
Substitution: Various substituted hexanal derivatives depending on the Grignard reagent used.
Scientific Research Applications
2-Isopropyl-5-oxohexanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-oxohexanal involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols, to form imines and hemiacetals, respectively . These reactions are catalyzed by acids or bases and involve the formation of a tetrahedral intermediate. The compound’s reactivity is influenced by the presence of the isopropyl group, which can affect the steric and electronic properties of the molecule .
Comparison with Similar Compounds
2-Isopropyl-5-oxohexanal can be compared with other similar compounds, such as:
Hexanal: A simple aldehyde with the molecular formula C6H12O. It lacks the isopropyl and keto groups present in this compound.
2-Isopropyl-5-hexanol: The alcohol precursor of this compound. It has a hydroxyl group instead of the aldehyde group.
2-Isopropyl-5-oxohexanoic acid: The oxidized form of this compound.
The uniqueness of this compound lies in its combination of an isopropyl group and a keto group, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
5-oxo-2-propan-2-ylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZXYQBZHRMZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336940 | |
| Record name | 2-Isopropyl-5-oxohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15303-46-5 | |
| Record name | 2-Isopropyl-5-oxohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



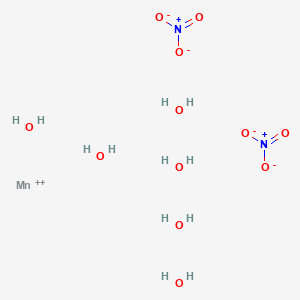
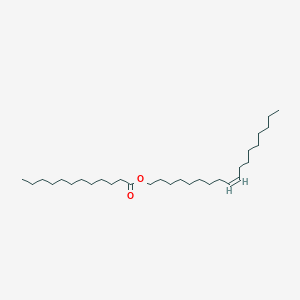
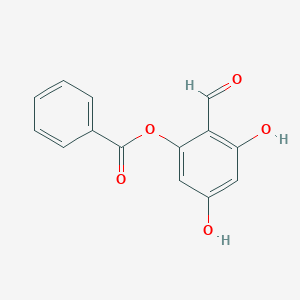
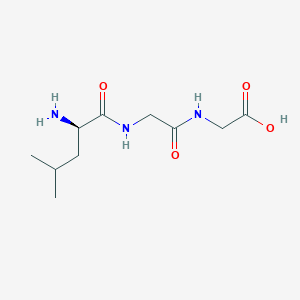
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
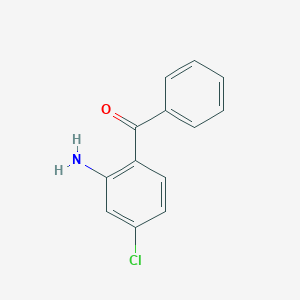

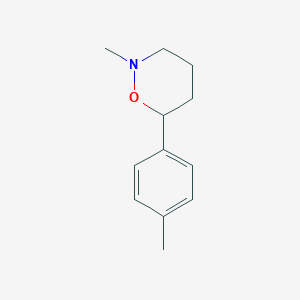
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)

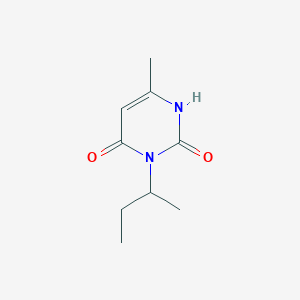
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)

